molecular formula C4H5F5O2S B6173548 methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate CAS No. 1023739-88-9

methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate

Cat. No. B6173548
CAS RN: 1023739-88-9
M. Wt: 212.1
InChI Key:
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Description

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate, also known as MFPE, is an organic compound that has recently gained attention due to its potential applications in the field of organic synthesis, scientific research, and medicine.

Mechanism of Action

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate acts as an electrophile, meaning that it is capable of forming covalent bonds with electron-rich molecules. Specifically, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is capable of forming covalent bonds with nucleophilic molecules, such as amines and alcohols. This allows methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate to be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate are largely unknown. However, due to its electrophilic nature, it is possible that methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate may interact with certain proteins and enzymes, which could lead to a variety of biochemical and physiological effects. Additionally, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate may interact with certain receptors, which could lead to changes in cell signaling.

Advantages and Limitations for Lab Experiments

The main advantage of using methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate in lab experiments is its high reactivity, which allows for the synthesis of a variety of organic compounds. Additionally, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is relatively inexpensive and easy to obtain. However, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate is highly volatile and flammable, which can pose a safety risk in the lab. Additionally, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate can react with water and other polar solvents, which can lead to the formation of by-products that can interfere with the desired reaction.

Future Directions

There is still much to be learned about the potential applications of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate. One potential future direction is to explore the use of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate as a catalyst in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, further research could be done to explore the biochemical and physiological effects of methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate, as well as its potential toxicity. Finally, research could be done to develop safer and more efficient methods for synthesizing methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate.

Synthesis Methods

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate can be synthesized from the reaction of pentafluorothiophene-2-carboxylic acid and ethyl chloroformate in the presence of a base, such as potassium carbonate. The reaction is carried out at room temperature, and the resulting product is a colorless oil. The yield of the reaction is typically around 80-90%.

Scientific Research Applications

Methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate has been used in a variety of scientific applications, including organic synthesis, drug discovery, and biochemistry. In particular, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate has been used as a catalyst in the synthesis of a variety of organic compounds, such as amino acids, peptides, and polymers. Additionally, methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate has been used as a reagent in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate involves the reaction of pentafluorosulfanylacetic acid with methyl acrylate in the presence of a catalyst.", "Starting Materials": [ "Pentafluorosulfanylacetic acid", "Methyl acrylate", "Catalyst" ], "Reaction": [ "Add pentafluorosulfanylacetic acid and methyl acrylate to a reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] }

CAS RN

1023739-88-9

Product Name

methyl (2E)-3-(pentafluoro-lambda6-sulfanyl)prop-2-enoate

Molecular Formula

C4H5F5O2S

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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